molecular formula C10H10N2O3 B3022382 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile CAS No. 97655-14-6

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Cat. No.: B3022382
CAS No.: 97655-14-6
M. Wt: 206.2 g/mol
InChI Key: QDEXOWJAFUXQEB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile typically involves the nitration of 4-methyl-2-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-(5-Methoxy-4-methyl-2-aminophenyl)acetonitrile.

    Substitution: Products depend on the nucleophile used, e.g., 2-(5-Methoxy-4-methyl-2-halophenyl)acetonitrile.

    Oxidation: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

    2-(4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile: Similar structure but with different positioning of the methoxy and methyl groups.

    2-(5-Methoxy-4-methyl-3-nitrophenyl)acetonitrile: Similar structure but with the nitro group in a different position.

    2-(5-Methoxy-4-methyl-2-aminophenyl)acetonitrile: The amino derivative obtained by reduction of the nitro group.

Uniqueness: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEXOWJAFUXQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-2-methyl-4-nitrobenzene (0.4 g) and (4-chlorophenoxy)acetonitrile (0.4 g) in N,N-dimethylformamide (10 mL) was added potassium tert-butoxide (0.3 g) under ice cooling and this mixture was stirred at the same temperature for 1 hours. This mixture was poured into water and the resulting mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.2 g).
Quantity
0.4 g
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reactant
Reaction Step One
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0.4 g
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reactant
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0.3 g
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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